molecular formula C15H15ClN2O3S2 B5561609 N-(3-chlorophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

N-(3-chlorophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

Cat. No. B5561609
M. Wt: 370.9 g/mol
InChI Key: SCURLLCMABWVHK-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals that incorporate chlorophenyl, thiophene, and pyrrolidine structures. These features suggest potential for diverse biological activities, given the presence of sulfonyl and carboxamide functional groups which are known for their roles in drug design due to their pharmacokinetic properties.

Synthesis Analysis

Synthesis of similar thiophene and chlorophenyl-containing compounds typically involves the Gewald reaction or variations thereof. This involves condensation reactions between ketones or aldehydes with cyanoacetate esters in the presence of sulfur and a base, followed by further functionalization to introduce sulfonyl and pyrrolidine groups (Bhattacharjee, Saravanan, & Mohan, 2011).

Molecular Structure Analysis

Molecular structure analysis of related compounds can be performed using techniques such as X-ray crystallography, revealing planar configurations for chlorophenyl and thiophene rings and highlighting the spatial arrangement of functional groups that affect chemical reactivity and interaction with biological targets (Ray et al., 1997).

Chemical Reactions and Properties

The presence of a sulfonyl group adjacent to a pyrrolidine and thiophene ring suggests that the compound could undergo nucleophilic substitution reactions, with potential for further chemical modifications at these sites. These reactions can be exploited to synthesize derivatives with varied biological activities.

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystallinity of related compounds can be influenced by the presence of the sulfonyl and carboxamide groups. These groups can form hydrogen bonds, affecting the compound's solubility in different solvents and its crystalline form, which are critical for drug formulation (Gallagher et al., 2022).

properties

IUPAC Name

N-(3-chlorophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S2/c16-11-4-3-5-12(8-11)17-15(19)14-9-13(10-22-14)23(20,21)18-6-1-2-7-18/h3-5,8-10H,1-2,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCURLLCMABWVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide

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